Imidaclothiz

Descripción general

Descripción

Imidaclothiz es un insecticida que pertenece a la clase de los neonicotinoides, que se utiliza para controlar las plagas de insectos chupadores y masticadores en diversos cultivos . Es particularmente eficaz contra plagas como los áfidos, las moscas blancas, los saltahojas y las cigarras . Este compuesto está aprobado para su uso en China y es conocido por su relativamente baja toxicidad para los organismos no diana en comparación con otros insecticidas .

Mecanismo De Acción

Imidaclothiz ejerce sus efectos interfiriendo con la transmisión de estímulos en el sistema nervioso de los insectos. Específicamente, bloquea los receptores nicotínicos de acetilcolina, evitando que la acetilcolina transmita impulsos entre los nervios . Este bloqueo provoca la parálisis y la muerte final del insecto. El compuesto es eficaz tanto por contacto como por acción estomacal . Debido a que this compound se une más fuertemente a los receptores neuronales de los insectos que a los receptores neuronales de los mamíferos, es más tóxico para los insectos que para los mamíferos .

Análisis Bioquímico

Biochemical Properties

Imidaclothiz interacts with the nicotinic acid acetylcholinesterase enzyme receptor, exhibiting good preventative effects . It is transformed in unsterilized soils into the olefin, nitroso, or guanidine derivatives

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have a high catalytic performance towards IMZ reduction in PBS

Molecular Mechanism

The molecular mechanism of this compound involves its assembly with the hydrophobic core of SPc through hydrophobic association, leading to the self-assembly of nanoscale this compound/SPc complex . This complex has been found to increase plant uptake and reduce pesticide residue .

Temporal Effects in Laboratory Settings

In laboratory settings, the residue of this compound has been observed to decrease with the help of SPc 7 days after treatment due to the faster degradation of the nanoscale this compound/SPc complex . This complex has exhibited no negative effects on the agronomic traits of tobacco plants .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is transformed in unsterilized soils into the olefin, nitroso, or guanidine derivatives

Transport and Distribution

This compound can be assembled with the hydrophobic core of SPc through hydrophobic association, leading to the self-assembly of nanoscale this compound/SPc complex . This complex has been found to increase plant uptake and reduce pesticide residue .

Métodos De Preparación

La preparación de imidaclothiz implica varias rutas sintéticas y condiciones de reacción. Un método común incluye la reacción de imidazolidina con álcali y un catalizador compuesto en presencia de agua . El proceso suele implicar múltiples pasos, incluida la formación de compuestos intermedios, que luego se hacen reaccionar para producir this compound. Los métodos de producción industrial a menudo implican la optimización de estas condiciones de reacción para lograr mayores rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Imidaclothiz experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Por ejemplo, la reducción de this compound puede ser catalizada por nanocompuestos de marco de imidazolato zeolítico-8/polianilina, que muestran un alto rendimiento catalítico para la reducción de this compound en solución salina tamponada con fosfato . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Imidaclothiz tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar el comportamiento de los insecticidas neonicotinoides en diversos entornos . En biología, se utiliza para investigar los efectos de los neonicotinoides en organismos no diana, como las abejas y otros insectos beneficiosos . En medicina, se estudia this compound por sus posibles efectos en la salud humana, particularmente en términos de su toxicidad y persistencia ambiental . En la industria, se utiliza para desarrollar nuevas formulaciones y sistemas de administración para un control de plagas más eficaz .

Comparación Con Compuestos Similares

Imidaclothiz es similar a otros insecticidas neonicotinoides, como imidacloprid, tiametoxam y clothianidin . tiene algunas propiedades únicas que lo diferencian. Por ejemplo, this compound tiene una estructura molecular diferente, lo que puede contribuir a su afinidad de unión específica y perfil de toxicidad . Además, los estudios han demostrado que this compound puede ser más eficaz en ciertas aplicaciones, como el control de poblaciones específicas de plagas o la reducción de residuos de pesticidas en los cultivos . La combinación única de eficacia y seguridad convierte a this compound en una herramienta valiosa en los programas de manejo integrado de plagas.

Propiedades

IUPAC Name |

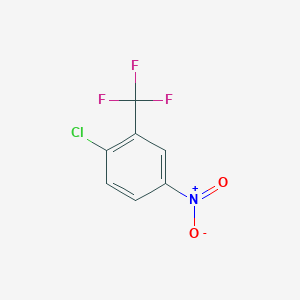

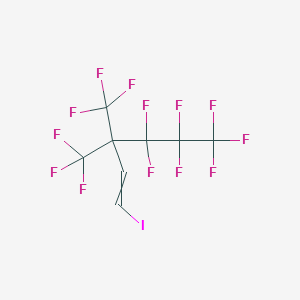

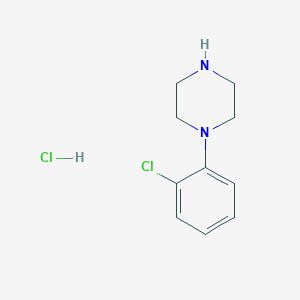

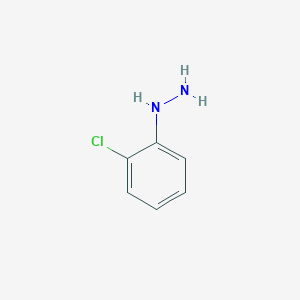

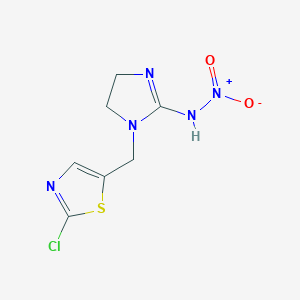

N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5O2S/c8-6-10-3-5(16-6)4-12-2-1-9-7(12)11-13(14)15/h3H,1-2,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRSHPAYDYCHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057926 | |

| Record name | Imidaclothiz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105843-36-5 | |

| Record name | Imidaclothiz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105843365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidaclothiz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDACLOTHIZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E070T0J4TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Imidaclothiz?

A1: this compound, like other neonicotinoid insecticides, exerts its insecticidal activity by acting as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects. [] It binds to these receptors, located in the postsynaptic membrane of insect nerves, leading to persistent activation and disruption of nerve signal transmission. [] This ultimately results in paralysis and death of the insect. []

Q2: Why is this compound considered selectively toxic to insects compared to mammals?

A2: While nAChRs are present in both insects and mammals, this compound exhibits higher affinity for insect nAChRs. [] This selectivity is attributed to structural differences in the binding sites of insect and mammalian nAChRs. Insect nAChRs possess a binding site that favors lipophilic compounds, while mammalian nAChRs require a higher degree of ionization for binding. []

Q3: How does the degradation rate of this compound in soil influence its efficacy against pests?

A3: Research indicates a strong correlation between the degradation rate of this compound in soil and its bioefficacy persistence. [] Rapid degradation, primarily driven by soil microbial activity, leads to a shorter duration of pest control. [] Degradation products of this compound, such as olefin, nitroso, and guanidine metabolites, may also contribute to its overall bioefficacy. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they can be easily found in chemical databases. The molecular formula is C9H10ClN5O3S and the molecular weight is 303.74 g/mol.

Q5: Are there any spectroscopic methods available to characterize and quantify this compound?

A5: Several analytical methods, including spectroscopic techniques, are employed for the characterization and quantification of this compound:* High-Performance Liquid Chromatography (HPLC) with various detectors: This method is widely used to separate, identify, and quantify this compound in various matrices, such as water, soil, rice, and vegetables. [, , , ] Detectors like UV, photodiode array (PDA), and mass spectrometry (MS/MS) are commonly coupled with HPLC. [, , , ] * Enzyme-linked immunosorbent assay (ELISA): ELISA-based methods offer sensitive and specific detection of this compound residues in environmental and agricultural samples, employing antibodies designed to bind to the target molecule. [, , , ]

Q6: What strategies are being explored to improve the delivery and efficacy of this compound?

A7: Nanocarrier-based delivery systems are being investigated to enhance the efficacy of this compound. [] One study demonstrated that encapsulating this compound within polymeric nanoparticles improved its uptake by plants, reduced pesticide residue, and enhanced its insecticidal activity against green peach aphids. []

Q7: What are the potential environmental risks associated with this compound use?

A8: this compound, like other neonicotinoids, has raised concerns regarding its potential adverse effects on non-target organisms and the environment:* Ecotoxicity: Studies have highlighted the potential risks of this compound to beneficial insects like Trichogramma wasps, which are important for biological control of pests. [] Acute toxicity assessments have shown that this compound can negatively impact these wasps, raising concerns about its impact on biodiversity and ecosystem balance. []* Water Contamination: The detection of this compound residues in water sources underlines its potential for environmental contamination. [] This contamination poses a risk to aquatic organisms and potentially impacts human health through drinking water.

Q8: What analytical methods are commonly employed for this compound residue analysis?

A8: Several analytical techniques are utilized for the detection and quantification of this compound residues:

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS: This approach involves a simplified extraction and cleanup procedure followed by analysis using liquid chromatography coupled with tandem mass spectrometry, providing high sensitivity and selectivity for this compound residue analysis in various matrices, including tea and dry tea infusions. [, ]

- Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This high-throughput method offers rapid and sensitive analysis of this compound residues in complex matrices, like tea. [, ]

- Solid Phase Extraction (SPE) coupled with HPLC: This method utilizes selective adsorption and elution to isolate and concentrate this compound from complex samples prior to HPLC analysis. [, ]

Q9: Has the development of resistance to this compound been observed in insect populations?

A10: Yes, field populations of brown planthoppers (Nilaparvata lugens) have shown varying degrees of resistance to this compound. [, ] Continuous exposure to this compound has led to the selection of resistant individuals within the population. [, ]

Q10: What strategies are being explored to mitigate the development of this compound resistance?

A10: Integrated Pest Management (IPM) strategies are crucial for minimizing the risk of resistance development:

- Rotation of Insecticides: Alternating between insecticides with different modes of action can prevent the continuous selection pressure on a single target site, reducing the likelihood of resistance development. [, ]

- Combination Products: Using mixtures of insecticides with different modes of action can enhance efficacy and delay resistance by targeting multiple physiological pathways in the insect. [, , , , ]

- Monitoring Susceptibility: Regular monitoring of insect populations for susceptibility changes is crucial for early detection of resistance and timely implementation of management strategies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.